molecular formula C16H15NO3S B4575109 N-(1,3-benzodioxol-5-ylmethyl)-2-(methylthio)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(methylthio)benzamide

Cat. No.: B4575109
M. Wt: 301.4 g/mol
InChI Key: AUWZEPBMNOQWNL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.07726451 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Gelation

N-(thiazol-2-yl) benzamide derivatives, which share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-2-(methylthio)benzamide, have been synthesized and investigated for their gelation behavior. The study aimed to understand the impact of methyl functionality and multiple non-covalent interactions on the gelation/non-gelation behavior. Notably, certain amides demonstrated gelation capabilities towards ethanol/water and methanol/water mixtures, showcasing good stability and low minimum gelator concentration. These findings were supported by single crystal structures, revealing helical assemblies and hydrogen bonded networks, suggesting potential applications in materials science and nanotechnology (Yadav & Ballabh, 2020).

Antimicrobial Properties

Research into N-benzimidazol-1-yl-methyl-benzamide derivatives has shown promising antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness against various bacteria and fungi, including Escherichia coli and Candida albicans. Some derivatives exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This highlights the potential of this compound related compounds in medical and pharmaceutical research (Sethi et al., 2016).

Vascular Endothelial Growth Factor Inhibition

Substituted benzamides, related to this compound, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These inhibitors exhibit competitive inhibition with ATP, showcasing potential therapeutic applications in treating various cancers by inhibiting angiogenesis (Borzilleri et al., 2006).

Synthesis of Complexes

Studies have explored the synthesis of thiadiazolobenzamide and its complexes with metals such as Ni and Pd, offering insights into new bonding structures and potential applications in catalysis and material science. The creation of new bonds between sulfur and nitrogen atoms and the formation of five-membered rings in these complexes highlight the versatility and reactivity of benzamide derivatives, opening avenues for further research in coordination chemistry (Adhami et al., 2012).

Fluoride Anion Sensing

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated significant colorimetric sensing capabilities for fluoride anions. The change in color in response to fluoride anion concentrations suggests potential applications in environmental monitoring and analytical chemistry, highlighting the functional versatility of benzamide derivatives in sensor development (Younes et al., 2020).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-21-15-5-3-2-4-12(15)16(18)17-9-11-6-7-13-14(8-11)20-10-19-13/h2-8H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWZEPBMNOQWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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